![molecular formula C18H19NO B14494344 N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 64687-27-0](/img/structure/B14494344.png)
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a methylphenyl group, and a butenylidene moiety, all connected to a hydroxylamine functional group. Its complex structure makes it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of benzyl chloride with a suitable base to form the benzyl intermediate.
Addition of the Methylphenyl Group: The benzyl intermediate is then reacted with 4-methylphenyl magnesium bromide in the presence of a catalyst to introduce the methylphenyl group.
Formation of the Butenylidene Moiety: The resulting compound undergoes a Wittig reaction with a suitable phosphonium ylide to form the butenylidene moiety.
Introduction of the Hydroxylamine Group: Finally, the compound is treated with hydroxylamine hydrochloride under basic conditions to introduce the hydroxylamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives.
科学研究应用
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
相似化合物的比较
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine can be compared with similar compounds such as:
N-Benzylideneaniline: Similar in structure but lacks the butenylidene moiety.
N-(4-Methylphenyl)hydroxylamine: Contains the hydroxylamine group but lacks the benzyl and butenylidene moieties.
N-Benzylhydroxylamine: Contains the benzyl and hydroxylamine groups but lacks the methylphenyl and butenylidene moieties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
属性
CAS 编号 |
64687-27-0 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC 名称 |
N-[3-benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-17(11-9-14)13-18(15(2)19-20)12-16-6-4-3-5-7-16/h3-11,13,20H,12H2,1-2H3 |
InChI 键 |
GAGCDQWUPHVFFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C(CC2=CC=CC=C2)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


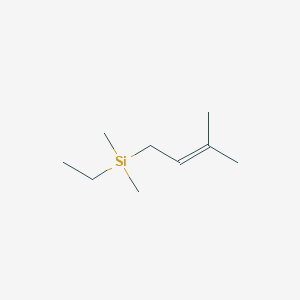
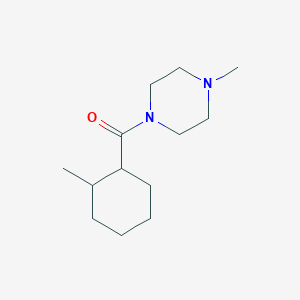
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
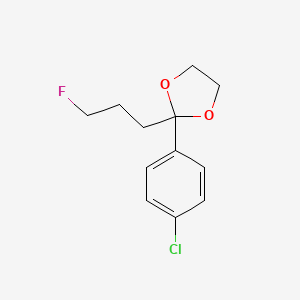
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
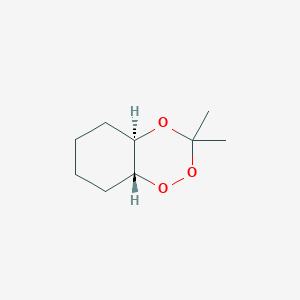
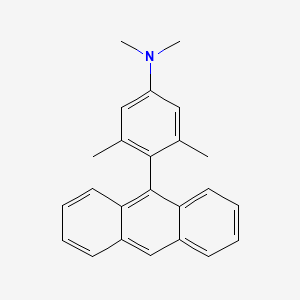
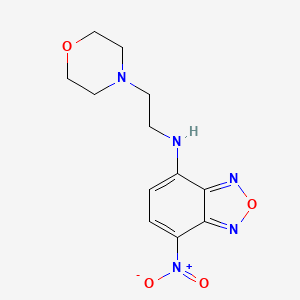
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
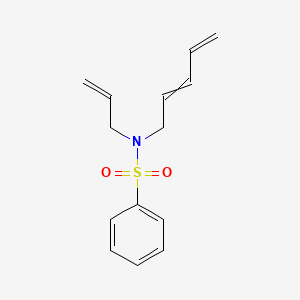
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
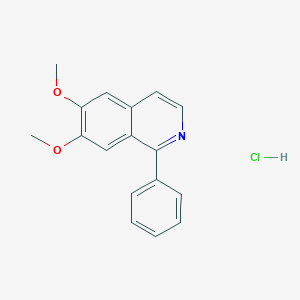
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
